Home > Products > Screening Compounds P143171 > 5,7-Difluorochroman-2-one
5,7-Difluorochroman-2-one -

5,7-Difluorochroman-2-one

Catalog Number: EVT-13812119
CAS Number:
Molecular Formula: C9H6F2O2
Molecular Weight: 184.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,7-Difluorochroman-2-one is a significant compound in the field of organic chemistry, particularly noted for its potential applications in medicinal chemistry and biological research. This compound belongs to the class of chroman derivatives, which are recognized for their diverse biological activities. The presence of fluorine atoms at the 5 and 7 positions of the chroman ring enhances the compound’s stability and bioactivity, making it a valuable molecule for various applications in scientific research and industry.

Source

5,7-Difluorochroman-2-one can be sourced from various chemical suppliers and is included in databases such as PubChem and BenchChem. Its molecular formula is C9H8F2OC_9H_8F_2O, with a molecular weight of 186.15 g/mol, and it is cataloged under CAS Number 1270294-05-7 .

Classification

This compound is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. It also falls under the category of fluorinated organic compounds, which are known for their unique chemical properties and applications.

Synthesis Analysis

Methods

The synthesis of 5,7-difluorochroman-2-one typically involves several methods, including:

  1. O-Alkylation Reaction: This involves the reaction of 3,5-difluorophenol with 3-chloro-1-propanol followed by oxidation using chromium oxide (VI) as a reagent. This method has been reported to yield 5,7-difluorochroman-2-one effectively without requiring extensive purification steps .
  2. Asymmetric Reduction: Another prominent method includes the asymmetric reduction of 5,7-difluorochroman-4-one using ketoreductases in the presence of coenzymes. This process allows for high chiral selectivity and conversion rates while utilizing environmentally friendly solvents .

Technical Details

The synthesis processes are optimized for efficiency and scalability, making them suitable for both laboratory and industrial production. The conditions under which these reactions occur are typically mild, contributing to their practicality in various settings.

Molecular Structure Analysis

Structure

The molecular structure of 5,7-difluorochroman-2-one features a chroman ring with two fluorine substituents at positions 5 and 7. The structural representation can be denoted as follows:

  • Molecular Formula: C9H8F2OC_9H_8F_2O
  • Molecular Weight: 186.15 g/mol
  • InChIKey: HGTYMLFMXKYIQW-SSDOTTSWSA-N
  • SMILES Notation: C1OC2=CC(F)=CC(F)=C2C@HC1 .

Data

The compound exhibits notable characteristics such as a boiling point of approximately 228.4 °C (predicted) and a density around 1.402 g/cm³ (predicted) .

Chemical Reactions Analysis

Reactions

5,7-Difluorochroman-2-one can participate in various chemical reactions typical for ketones, including:

  1. Nucleophilic Addition Reactions: The carbonyl group can undergo nucleophilic attack by various nucleophiles.
  2. Reduction Reactions: It can be reduced to form alcohol derivatives such as (R)-5,7-difluorochroman-4-ol through asymmetric reduction processes involving specific enzymes like ketoreductases .

Technical Details

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific applications in pharmaceuticals.

Mechanism of Action

Process

The mechanism of action for 5,7-difluorochroman-2-one primarily revolves around its interactions with biological targets due to its structural features:

  1. Biological Activity: The fluorine substituents enhance lipophilicity and metabolic stability, potentially improving interactions with biological receptors.
  2. Enzymatic Activity: In synthetic pathways involving ketoreductases, the compound acts as a substrate that undergoes stereospecific transformations leading to chiral products .

Data

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 228.4 °C (predicted).
  • Density: Around 1.402 g/cm³ (predicted).
  • Solubility: Generally soluble in organic solvents due to its non-polar characteristics.

Chemical Properties

  • pKa Value: Approximately 13.09 (predicted), indicating weak acidity.
  • Stability: The presence of fluorine atoms contributes to enhanced stability against hydrolysis compared to non-fluorinated analogs .
Applications

5,7-Difluorochroman-2-one has several scientific uses:

  1. Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds like tegoprazan, which is used in treating gastric acid-related disorders .
  2. Research Applications: Its unique properties make it suitable for studying enzyme mechanisms and developing new therapeutic agents.
  3. Chemical Synthesis: It is utilized in creating various derivatives that may have enhanced pharmacological profiles.
Synthetic Methodologies for 5,7-Difluorochroman-2-one and Derivatives

Innovative Industrial-Scale Synthesis Routes

Recent advances have addressed key limitations of traditional O-alkylation/oxidation/cyclization sequences for chromanone synthesis. The conventional route starting from 3,5-difluorophenol suffers from multiple drawbacks: It requires toxic chromium(VI) oxidants for converting alcohol intermediates to carboxylic acids (e.g., 3-(3,5-difluorophenoxy)propanol to 3-(3,5-difluorophenoxy)propanoic acid), generates substantial heavy metal waste, and necessitates silica gel chromatography after each step, rendering it impractical for large-scale production [3]. A breakthrough industrial method utilizes one-pot cascade reactions with minimized purification:

  • Direct Cyclocondensation: Reacting 3,5-difluorophenol with acrylic acid derivatives (e.g., acrylonitrile or methyl acrylate) under acid catalysis enables a tandem O-alkylation/intramolecular acylation sequence. This bypasses intermediate isolation and eliminates heavy metal oxidants [3].
  • Solvent Optimization: Switching from traditional dipolar aprotic solvents (DMF, DMSO) to bio-based solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) reduces the E-factor (environmental factor) by >40% while maintaining yields >75% [10].
  • Continuous Flow Processing: Implementing flow chemistry for high-temperature cyclization steps (180–220°C) improves heat/mass transfer, reduces reaction times from hours to minutes, and achieves space-time yields exceeding 100 g·L⁻¹·h⁻¹ [3].

Table 1: Performance Metrics for Industrial 5,7-Difluorochroman-4-one Synthesis Routes

MethodOverall YieldE-Factor (kg waste/kg product)Key AdvantagesScale Demonstrated
Traditional O-alkylation60%58Established protocolLab-scale (100 g)
Acrylic acid cyclocondensation78%12No heavy metals, one-pot operationPilot plant (50 kg)
Continuous flow cyclization82%8High throughput, low energy inputIndustrial (200 kg)

These innovations enable production scales exceeding 200 kg/batch with >80% overall yield, positioning 5,7-difluorochroman-4-one as a viable intermediate for drugs like lumacaftor [3] [6].

Stereoselective Synthesis and Chiral Resolution Techniques

The pharmacological activity of chroman derivatives (e.g., tegoprazan) depends critically on the chiral configuration at C4. Racemic synthetic routes necessitate efficient resolution or asymmetric synthesis:

  • Diastereomeric Crystallization: Reacting racemic 5,7-difluorochroman-4-ol with chiral acids like O-acetylmandelic acid forms diastereomeric salts. Differential crystallization in ethanol/water mixtures achieves >98% de with 35–40% yield for the (R)-enantiomer [9].
  • Kinetic Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) selectively acylate the (S)-alcohol with vinyl acetate in toluene, leaving the (R)-enantiomer unreacted (ee >99%, conversion 45%). The maximum theoretical yield is 50%, limiting industrial utility [7].
  • Enzymatic Deracemization: Combining a stereoselective oxidase (e.g., Rhodococcus sp. alcohol dehydrogenase) with a reducing agent enables dynamic kinetic resolution. This converts racemic alcohol to ketone and asymmetrically reduces it back to (R)-alcohol, achieving >90% yield and 99% ee [9].

The enzymatic deracemization approach is emerging as the gold standard, as it circumvents the 50% yield barrier of classical resolutions and aligns with green chemistry principles [7].

Enzymatic and Biocatalytic Approaches in Asymmetric Reduction

Biocatalysis offers a sustainable pathway to enantiopure (R)-5,7-difluorochroman-4-ol—a key precursor to acid-secretion inhibitors. Modern systems employ engineered ketoreductases (KREDs) with cofactor recycling:

  • Enzyme Optimization: KREDs from Lactobacillus kefiri (LkADH) engineered via directed evolution show 500-fold increased activity toward 5,7-difluorochroman-4-one and enhanced thermostability (T₅₀ >55°C vs. 35°C for wild-type) [1].
  • Cofactor Recycling: Glucose dehydrogenase (GDH)-coupled NADPH regeneration allows catalytic NADP⁺ usage (0.5 mol%). Using isopropanol as a cosubstrate simplifies downstream processing by generating acetone as a volatile byproduct [1] [7].
  • Reaction Engineering: Immobilizing LkADH and GDH on epoxy-functionalized resins enables continuous flow bioreduction. This configuration achieves space-time yields of 200 g·L⁻¹·day⁻¹, ee >99.5%, and catalyst lifetimes >15 batches [7].

Table 2: Biocatalytic Reduction Parameters for 5,7-Difluorochroman-4-one

Biocatalyst SystemProduct eeConversionCofactor LoadingProductivity (g·L⁻¹·h⁻¹)
Wild-type KRED (cell lysate)95% (R)70%1.5 mol% NADP⁺0.8
Engineered LkADH (free)99% (R)>99%0.5 mol% NADP⁺5.2
Immobilized LkADH/GDH99.5% (R)>99%0.3 mol% NADP⁺8.3

Whole-cell biocatalysis using E. coli expressing LkADH further simplifies operations by eliminating enzyme purification while maintaining >98% ee and 95% yield [1].

Comparative Analysis of O-Alkylation vs. Michael Addition Pathways

The choice between O-alkylation and Michael addition routes significantly impacts sustainability, cost, and scalability:

  • O-Alkylation Route:3,5-Difluorophenol + 3-chloro-1-propanol → Alkylated ether → Oxidation → Cyclization
  • Advantages: Uses inexpensive starting materials; established regulatory precedence.
  • Disadvantages: Requires toxic CrO₃ or stoichiometric KMnO₄ for oxidation (generating heavy metal waste); low atom economy (57%); multiple purifications needed [3].

  • Michael Addition Route:3,5-Difluorophenol + acrylonitrile → 3-(3,5-Difluorophenoxy)propanenitrile → Hydrolysis → Cyclization

  • Advantages: Avoids heavy metals; acrylonitrile acts as electrophile and carbon source; higher atom economy (78%).
  • Disadvantages: Nitrile hydrolysis requires concentrated HCl (corrosive, forms byproducts); moderate yields in cyclization step (70%) [3] [5].

Table 3: Sustainability Metrics for 5,7-Difluorochroman-4-one Synthesis Pathways

ParameterO-Alkylation RouteMichael Addition RouteBiocatalytic Route
Overall Yield60%65%85%
E-Factor58258
PMI (Process Mass Intensity)45226
Hazardous ReagentsCrO₆, SOCl₂HCl (conc.), SOCl₂None
Steps431 (from ketone)

The biocatalytic asymmetric reduction of prochiral 5,7-difluorochroman-4-one outperforms both chemical routes, achieving E-factors <10 and near-quantitative yields. However, the Michael addition pathway remains relevant for producing the ketone precursor efficiently [1] [7].

Properties

Product Name

5,7-Difluorochroman-2-one

IUPAC Name

5,7-difluoro-3,4-dihydrochromen-2-one

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h3-4H,1-2H2

InChI Key

MYMPLIAQCLAJNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=C1C(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.